Butyryl-Coenzyme A (trisodium)
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Overview
Description
Butyryl-Coenzyme A (trisodium) is an organic coenzyme A-containing derivative of butyric acid. It is a natural product found in many biological pathways, such as fatty acid metabolism (degradation and elongation), fermentation, and 4-aminobutanoate (GABA) degradation . This compound plays a crucial role as an intermediate in various metabolic processes, particularly in the conversion to and from crotonyl-Coenzyme A, mediated by butyryl-Coenzyme A dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyryl-Coenzyme A (trisodium) typically involves the enzymatic conversion of butyric acid to butyryl-Coenzyme A. This process is facilitated by enzymes such as butyryl-Coenzyme A dehydrogenase and acetyl-Coenzyme A acetyltransferase . The reaction conditions often require a controlled pH environment, typically around pH 7.0, and a temperature of 25°C to maintain enzyme activity .
Industrial Production Methods
Industrial production of Butyryl-Coenzyme A (trisodium) involves the use of microbial fermentation processes. Specific strains of bacteria, such as Clostridium species, are employed to produce butyryl-Coenzyme A through the fermentation of butyric acid . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyryl-Coenzyme A (trisodium) undergoes various chemical reactions, including:
Oxidation: Conversion to crotonyl-Coenzyme A by butyryl-Coenzyme A dehydrogenase.
Reduction: Conversion back to butyryl-Coenzyme A from crotonyl-Coenzyme A.
Substitution: Transfer of the Coenzyme A moiety to other molecules, such as acetate, resulting in the formation of butyrate and acetyl-Coenzyme A.
Common Reagents and Conditions
Common reagents used in these reactions include butyric acid, crotonyl-Coenzyme A, and various enzymes such as butyryl-Coenzyme A dehydrogenase and acetyl-Coenzyme A acetyltransferase . The reactions typically occur under physiological conditions, with a pH around 7.0 and a temperature of 25°C .
Major Products
The major products formed from these reactions include crotonyl-Coenzyme A, butyrate, and acetyl-Coenzyme A .
Scientific Research Applications
Butyryl-Coenzyme A (trisodium) has a wide range of scientific research applications, including:
Mechanism of Action
Butyryl-Coenzyme A (trisodium) exerts its effects through its role as an intermediate in metabolic pathways. It participates in the conversion of butyric acid to crotonyl-Coenzyme A and vice versa, mediated by enzymes such as butyryl-Coenzyme A dehydrogenase . This conversion is essential for the production of energy and the regulation of various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Coenzyme A: Another coenzyme A-containing compound involved in metabolic processes.
Crotonyl-Coenzyme A: An intermediate in the conversion of butyryl-Coenzyme A.
Propionyl-Coenzyme A: Similar in structure and function, involved in fatty acid metabolism.
Uniqueness
Butyryl-Coenzyme A (trisodium) is unique due to its specific role in the conversion of butyric acid to crotonyl-Coenzyme A and its involvement in various metabolic pathways . Its high calculated potential Gibbs energy and specific enzymatic interactions distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H39N7Na3O17P3S |
---|---|
Molecular Weight |
903.6 g/mol |
IUPAC Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1 |
InChI Key |
PRMIKLPNYYDDCC-WSRMJXCZSA-K |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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